molecular formula C18H22ClNO3 B1431386 H-Thr(bzl)-obzl hcl CAS No. 67580-86-3

H-Thr(bzl)-obzl hcl

Cat. No.: B1431386
CAS No.: 67580-86-3
M. Wt: 335.8 g/mol
InChI Key: ORVAXKPZMYPUKE-CVLQQERVSA-N
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Description

H-Thr(bzl)-obzl hcl, also known as O-Benzyl-L-threonine hydrochloride, is a compound with the molecular formula C11H16ClNO3 and a molecular weight of 245.70 g/mol. It is primarily used in research and development, particularly in the fields of chemistry and biochemistry .

Preparation Methods

The synthesis of H-Thr(bzl)-obzl hcl involves a multi-step reaction process. One common method includes the use of dimethylformamide as a solvent at 5°C for 48 hours, followed by treatment with hydrochloric acid in methanol for 0.17 hours . Industrial production methods typically involve bulk custom synthesis to ensure high purity and yield .

Chemical Reactions Analysis

H-Thr(bzl)-obzl hcl undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

H-Thr(bzl)-obzl hcl is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of protein synthesis and enzyme interactions.

    Medicine: Research involving this compound can lead to the development of new pharmaceuticals.

    Industry: It is used in the production of various chemical intermediates

Mechanism of Action

The mechanism of action of H-Thr(bzl)-obzl hcl involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways by acting as a substrate or inhibitor, thereby influencing the activity of these targets .

Comparison with Similar Compounds

H-Thr(bzl)-obzl hcl can be compared with other similar compounds, such as:

    O-Benzyl-L-serine hydrochloride: Similar in structure but differs in the side chain.

    N-Benzyl-L-threonine hydrochloride: Similar but with a different substitution pattern on the nitrogen atom.

The uniqueness of this compound lies in its specific benzyl substitution, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

benzyl (2S,3R)-2-amino-3-phenylmethoxybutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3.ClH/c1-14(21-12-15-8-4-2-5-9-15)17(19)18(20)22-13-16-10-6-3-7-11-16;/h2-11,14,17H,12-13,19H2,1H3;1H/t14-,17+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVAXKPZMYPUKE-CVLQQERVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67580-86-3
Record name L-Threonine, O-(phenylmethyl)-, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67580-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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